2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid
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Description
2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid, also known as 3-(2-fluoro-4-methylphenyl)benzoic acid, is a chemical compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 . It is used as a building block in various scientific research .
Molecular Structure Analysis
The molecular structure of 2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid consists of a biphenyl group with a carboxylic acid group on one ring and a fluorine atom and a methyl group on the other ring . The InChI key is YJUVMAOSWHFUOK-UHFFFAOYSA-N .Chemical Reactions Analysis
2’-Methylbiphenyl-3-carboxylic Acid, a similar compound, is known to be used in the Suzuki-Miyaura reaction of aryl and heteroaryl halides with aryl (heteroaryl)boronic acids in water using a palladium-EDTA catalyst . This suggests potential reactivity for 2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid in similar palladium-catalyzed cross-coupling reactions.Scientific Research Applications
Synthesis and Chemical Properties
Research on fluorinated compounds like 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid often focuses on their synthesis and chemical properties, contributing to the development of pharmaceuticals and advanced materials. For example, the synthesis of fluorine-containing biphenyl derivatives, such as 2-Fluoro-4-bromobiphenyl, has been explored for its potential in manufacturing anti-inflammatory and analgesic materials. This research highlights the practical methodologies for synthesizing key intermediates in drug synthesis, demonstrating the value of fluorinated compounds in medicinal chemistry (Qiu et al., 2009).
Environmental and Biological Studies
The study of fluorinated analogues has also been significant in environmental and biological contexts. For instance, research on the anaerobic transformation of phenol to benzoate using fluorinated analogues has helped elucidate the mechanisms of environmental degradation processes. This research provides insights into how fluorinated compounds interact in natural settings, contributing to our understanding of their environmental fate and impact (Genthner, Townsend, & Chapman, 1989).
Materials Science
In materials science, fluorinated compounds have been employed to modify the physical properties of materials, such as liquid crystals. For example, the synthesis and characterization of fluorine-modified tetracarboxylate ligands have been investigated for their application in luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing. This demonstrates the utility of fluorinated compounds in developing advanced materials with specific optical properties for technological applications (Zhao et al., 2018).
Drug Development
The synthesis and evaluation of fluorinated compounds have further implications in drug development, where such compounds are often key intermediates or active pharmaceutical ingredients (APIs) in the synthesis of novel drugs. Research on the synthesis of fluorinated naphthyridine derivatives, for example, has led to the development of compounds with potential antibacterial activity, underscoring the role of fluorinated compounds in the creation of new therapeutics (Egawa et al., 1984).
properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-12(13(15)7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVMAOSWHFUOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681787 |
Source
|
Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid | |
CAS RN |
1215206-33-9 |
Source
|
Record name | 2′-Fluoro-4′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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